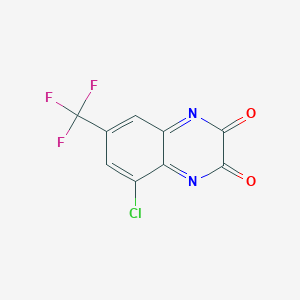
5-Chloro-7-(trifluoromethyl)quinoxaline-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ACEA1011 is a small molecule drug known for its role as a glycine site NMDA receptor antagonist. This compound has shown potential in producing analgesic effects and alleviating certain seizure-like excitatory responses . It is part of the Glystatin series and has been studied for its effects on the nervous system and cardiovascular diseases .
Preparation Methods
The synthesis of ACEA1011 involves several steps, starting with the preparation of the core quinoxalinedione structure. The synthetic route typically includes:
Formation of the Quinoxalinedione Core: This involves the reaction of appropriate aniline derivatives with glyoxal or its equivalents under acidic conditions to form the quinoxaline ring.
Introduction of Substituents: The chloro and trifluoromethyl groups are introduced through electrophilic substitution reactions.
Industrial production methods for ACEA1011 would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
ACEA1011 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxalinedione to its corresponding dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the properties and reactions of quinoxalinediones.
Biology: ACEA1011 is used to investigate the role of NMDA receptors in biological systems, particularly in the nervous system.
Mechanism of Action
ACEA1011 exerts its effects by antagonizing the glycine site of the NMDA receptor. This inhibition prevents the activation of the NMDA receptor, which is crucial for synaptic plasticity and memory function. By blocking this receptor, ACEA1011 can reduce excitatory neurotransmission, leading to its analgesic and anticonvulsant effects . The molecular targets involved include the NMDA receptor subunits, particularly those that interact with glycine .
Comparison with Similar Compounds
ACEA1011 can be compared with other NMDA receptor antagonists such as:
MK-801: A non-competitive NMDA receptor antagonist known for its potent neuroprotective effects but also associated with significant side effects.
Memantine: Another NMDA receptor antagonist used in the treatment of Alzheimer’s disease, known for its moderate affinity and better safety profile.
ACEA1011 is unique in that it specifically targets the glycine site of the NMDA receptor, potentially offering a more selective and safer profile compared to other NMDA receptor antagonists .
Properties
Molecular Formula |
C9H2ClF3N2O2 |
|---|---|
Molecular Weight |
262.57 g/mol |
IUPAC Name |
5-chloro-7-(trifluoromethyl)quinoxaline-2,3-dione |
InChI |
InChI=1S/C9H2ClF3N2O2/c10-4-1-3(9(11,12)13)2-5-6(4)15-8(17)7(16)14-5/h1-2H |
InChI Key |
FEZVYTAGAWKZGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=NC(=O)C(=O)N=C21)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



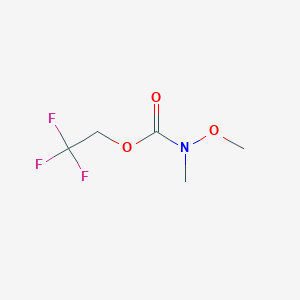
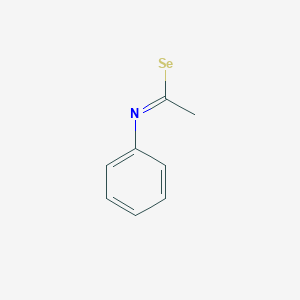
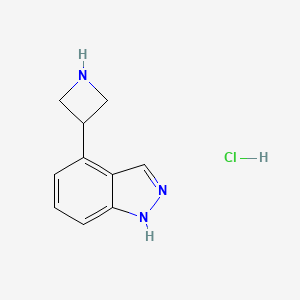
![Benzonitrile, 2-amino-5-[(tetrahydro-3-furanyl)oxy]-](/img/structure/B14802701.png)
![1,8,10-Trimethyl-1,2,3,4-tetrahydropyrazino[1,2-a]indol-2-ium chloride](/img/structure/B14802704.png)

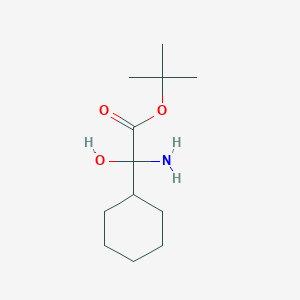


![propan-2-yl 2-[(E)-4-[(1R,2R,3R,5R)-5-chloro-2-[(3R)-3-cyclohexyl-3-hydroxypropyl]-3-hydroxycyclopentyl]but-2-enoxy]acetate](/img/structure/B14802733.png)
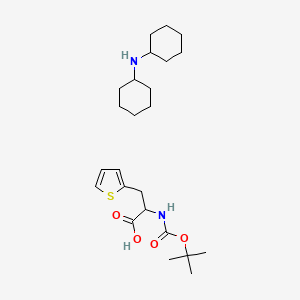

![1-[2-(Cyclohex-1-en-1-yl)ethyl]-3-phenylurea](/img/structure/B14802758.png)
